Ramosetron Hydrochloride
Description
Historical Context and Developmental Milestones of Ramosetron (B134825) Hydrochloride
Developed by Yamanouchi Pharmaceuticals, now part of Astellas Pharma, ramosetron hydrochloride emerged from the extensive research into the role of serotonin (B10506) in emesis and gastrointestinal motility. patsnap.com The development of selective 5-HT3 receptor antagonists in the early 1990s, such as ondansetron (B39145) and granisetron (B54018), revolutionized the treatment of nausea and vomiting, particularly in the context of cancer therapy. amegroups.orgmdpi.com
Ramosetron was first marketed in Japan in 1996, primarily as an antiemetic for patients undergoing chemotherapy. nih.gov Subsequent research and clinical trials have expanded its indications to include postoperative nausea and vomiting and, notably, IBS-D. patsnap.comspringer.com A significant milestone was its approval for the treatment of IBS-D in both men and women in Japan, a noteworthy development given that some other 5-HT3 antagonists have shown gender-specific efficacy. karger.commedchemexpress.com
Key Developmental Milestones:
| Year | Milestone |
| 1996 | Marketed in Japan for chemotherapy-induced nausea and vomiting. nih.gov |
| 2015 | Registered in Japan for the treatment of irritable bowel syndrome in adult females. springer.com |
| 2018 | A Phase II trial for postoperative nausea and vomiting prevention was discontinued (B1498344) in South Korea. springer.com |
Scientific Significance and Research Rationale for this compound Studies
The scientific significance of this compound lies in its high potency and selectivity as a 5-HT3 receptor antagonist. nih.gov Serotonin, or 5-hydroxytryptamine (5-HT), is a key neurotransmitter, and its 5-HT3 receptors are ligand-gated ion channels that, upon activation, cause rapid neuronal depolarization. nih.govpatsnap.com In the gastrointestinal tract, the release of serotonin from enterochromaffin cells can stimulate vagal afferent nerves via 5-HT3 receptors, triggering the emetic reflex. pom.go.id By blocking these receptors, ramosetron effectively mitigates this process. mims.commedicaldialogues.in
In the context of IBS-D, overstimulation of 5-HT3 receptors is thought to contribute to increased gut motility and secretion, leading to diarrhea and abdominal discomfort. patsnap.com Ramosetron's ability to antagonize these receptors helps to normalize bowel function. patsnap.com
The rationale for ongoing research into this compound is multifaceted:
Enhanced Efficacy: Studies have suggested that ramosetron may have a longer duration of action and greater potency compared to some first-generation 5-HT3 antagonists, making it a subject of interest for managing delayed-onset nausea and vomiting. d-nb.infowjbphs.com
Expanded Therapeutic Applications: Research continues to explore its potential in other conditions where 5-HT3 receptor activity is implicated, such as certain psychiatric disorders and pain management. mdpi.com
Understanding Individual Variability: Investigations into pharmacogenomics aim to understand how genetic variations in 5-HT3 receptors might influence patient response to ramosetron, potentially leading to more personalized treatment approaches. nih.gov
Current Research Landscape and Gaps in this compound Knowledge
The current research landscape for this compound is active, with a focus on both clinical efficacy and fundamental pharmacology. Recent studies have continued to evaluate its long-term safety and effectiveness in IBS-D, with favorable results. nih.gov There is also ongoing research into novel drug delivery systems, such as transdermal patches and mouth-dissolving thin films, to enhance therapeutic efficacy and patient compliance. wjbphs.comresearchgate.net
Despite the wealth of data, several gaps in our understanding of this compound remain:
Long-Term Effects: While existing studies support its long-term safety, more extensive, large-scale trials are needed to definitively establish its safety profile over prolonged periods of use, particularly concerning rare adverse events. nih.gov
Comparative Efficacy: Head-to-head comparative studies with other second-generation 5-HT3 antagonists are limited, making it challenging to definitively position ramosetron within its therapeutic class for all indications.
Mechanisms in Other Disorders: The precise mechanisms through which ramosetron might exert effects in conditions beyond nausea, vomiting, and IBS-D are not fully elucidated and warrant further investigation.
Pediatric Use: The safety and efficacy of ramosetron in the pediatric population have not been firmly established, representing a significant area for future research. mims.com
Select Clinical Trial Findings for this compound:
| Indication | Key Finding | Citation |
| Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) | In a 12-week trial with 539 patients, 47% of those receiving ramosetron reported a positive treatment response compared to 27% in the placebo group. nih.gov | nih.gov |
| Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) in Women | A study of 576 women with IBS-D found that a significantly higher proportion of patients receiving ramosetron reported global improvement (50.7%) compared to placebo (32.0%). medchemexpress.com | medchemexpress.com |
| Chemotherapy-Induced Nausea and Vomiting (CINV) | A phase III study in India demonstrated that ramosetron was non-inferior to ondansetron in preventing acute CINV and superior in preventing delayed CINV. d-nb.infonih.gov | d-nb.infonih.gov |
| Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) in Men | A randomized controlled trial in male patients with IBS-D showed a 30.7% difference in responder rates for stool consistency improvement in the first month between the ramosetron (50.3%) and placebo (19.6%) groups. nih.gov | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYTCLDXQRHJO-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021223 | |
| Record name | Ramosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132907-72-3 | |
| Record name | Ramosetron hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132907-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ramosetron hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
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| Record name | (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride | |
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| Record name | RAMOSETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Pharmacological Characterization of Ramosetron Hydrochloride
Mechanism of Action: Serotonin (B10506) 5-HT3 Receptor Antagonism
Ramosetron (B134825) hydrochloride is a highly potent and selective antagonist of the serotonin 5-HT3 receptor. researchgate.netdrugbank.com This receptor, a member of the cys-loop family of ligand-gated ion channels, is permeable to cations like sodium, potassium, and calcium. nih.gov When activated by the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), the 5-HT3 receptor facilitates rapid neuronal depolarization and excitatory signaling. nih.govpatsnap.com These receptors are densely located in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) and solitary tract nucleus which are critical for the vomiting reflex, and extensively throughout the peripheral nervous system, especially in the gastrointestinal (GI) tract. nih.govpatsnap.com
In the GI tract, serotonin released from enterochromaffin cells activates 5-HT3 receptors on afferent neurons, influencing processes like visceral sensation, intestinal secretion, and the peristaltic reflex. patsnap.comnih.gov Ramosetron hydrochloride exerts its therapeutic effects by competitively binding to these 5-HT3 receptors without activating them. patsnap.com This blockade prevents serotonin from initiating the signaling cascade that leads to nausea, vomiting, and diarrhea-related symptoms. patsnap.compatsnap.com Its action is highly specific to the 5-HT3 receptor subtype, which ensures that other physiological processes mediated by different serotonin receptors are not significantly affected. patsnap.com
Molecular Interactions with 5-HT3 Receptors
The antagonistic effect of ramosetron is rooted in its specific molecular interactions within the 5-HT3 receptor's binding site. Three-dimensional molecular modeling suggests that ramosetron occupies the same binding site as serotonin. researchgate.net The molecule's tetrahydrobenzimidazole derivative structure is distinct from other 5-HT3 antagonists like ondansetron (B39145) and granisetron (B54018). ijprajournal.com This unique structure allows ramosetron to maintain a specific three-dimensional conformation necessary for a strong and lasting bond with the receptor. dovepress.com While detailed crystallographic data are limited, the interaction is believed to involve key amino acid residues within the receptor's binding pocket, leading to a stable drug-receptor complex that prevents the conformational change required for ion channel opening.
Receptor Binding Affinity and Selectivity of this compound
This compound is distinguished by its exceptionally high binding affinity for 5-HT3 receptors. researchgate.netresearchgate.net Studies have reported its affinity to be greater than that of older antagonists such as ondansetron, granisetron, and tropisetron. researchgate.netresearchgate.netijbcp.com The inhibitory constant (Ki) for ramosetron at cloned human 5-HT3 receptors has been measured at a very low value of 0.091 nmol/L, indicating a very strong bond. nih.govjst.go.jp This high affinity is a key factor in its potent pharmacological activity.
Furthermore, ramosetron is highly selective. Its affinity for other receptor types, including other serotonin receptor subtypes, transporters, ion channels, and enzymes, is negligible. nih.govjst.go.jpnih.gov This selectivity minimizes the potential for off-target effects.
| Compound | pKi Value (Rat Cerebral Cortex) | Reference |
|---|---|---|
| Ramosetron (YM060) | 10.48 | nih.gov |
| Granisetron | 9.15 | nih.gov |
| Ondansetron | 8.70 | nih.gov |
Dissociation Kinetics from 5-HT3 Receptors
A defining pharmacological characteristic of ramosetron is its slow dissociation rate from 5-HT3 receptors. researchgate.netresearchgate.netaijournals.com This slow "off-rate" results in a prolonged and durable receptor blockade, which contributes to its long-lasting therapeutic effects compared to other antagonists. ijprajournal.comresearchgate.net Research has shown that the dissociation half-life (t½) of ramosetron from the human 5-HT3 receptor is extremely long, calculated at 560 minutes. nih.govjst.go.jp This is substantially longer than for other antagonists like alosetron (B1665255) and cilansetron (B1669024), explaining ramosetron's sustained action. nih.govjst.go.jp
| Compound | Dissociation Half-Life (t½) in minutes | Reference |
|---|---|---|
| Ramosetron | 560 | nih.govjst.go.jp |
| Alosetron | 180 | nih.govjst.go.jp |
| Cilansetron | 88 | nih.govjst.go.jp |
Comparative Analysis with Other 5-HT3 Receptor Antagonists
When compared with other 5-HT3 receptor antagonists, ramosetron consistently demonstrates a superior pharmacological profile in terms of potency and duration of action. drugbank.comnih.gov
Ondansetron and Granisetron : These first-generation antagonists have a lower binding affinity and dissociate from the 5-HT3 receptor more rapidly than ramosetron. researchgate.netresearchgate.netsaspublishers.com Consequently, ramosetron provides a more potent and longer-lasting receptor antagonism. researchgate.netmakhillpublications.co
Alosetron and Cilansetron : While also potent, these agents have faster dissociation rates compared to ramosetron. nih.govjst.go.jp Studies indicate that ramosetron's potency is greater than that of both alosetron and cilansetron. nih.gov
Tropisetron : Ramosetron also exhibits a higher affinity for the 5-HT3 receptor than tropisetron. researchgate.netijbcp.com
| Feature | Ramosetron | Ondansetron | Granisetron | Alosetron | Cilansetron |
|---|---|---|---|---|---|
| Binding Affinity (pKi) | Very High (~10.48) nih.gov | Moderate (~8.70) nih.gov | High (~9.15) nih.gov | High | High |
| Dissociation Rate | Very Slow nih.govjst.go.jp | Fast makhillpublications.co | Moderate | Moderate nih.govjst.go.jp | Fast nih.govjst.go.jp |
| Duration of Action | Long nih.gov | Short makhillpublications.co | Moderate | Long | Moderate |
Pharmacodynamics of this compound
The pharmacodynamic properties of this compound are a direct result of its potent, selective, and long-lasting antagonism of 5-HT3 receptors. nih.gov By effectively blocking serotonin's actions at these sites, ramosetron modulates key physiological functions, particularly within the gastrointestinal system.
Effects on Serotonin-Mediated Physiological Processes
In the gastrointestinal tract, serotonin is a critical regulator of motility, secretion, and visceral sensation. nih.gov In conditions like diarrhea-predominant irritable bowel syndrome (IBS-D), excessive serotonin activity can lead to accelerated colonic transit and heightened visceral pain. Ramosetron has demonstrated the ability to inhibit these effects. nih.gov
Animal studies have shown that ramosetron dose-dependently inhibits defecation induced by stress or by the administration of corticotropin-releasing hormone (CRH), a process known to be mediated by 5-HT3 receptors. nih.govnih.govnih.gov It also retards stress-stimulated colonic transit and increases the pain threshold against colonic distension in rats. nih.govnih.gov In clinical settings, ramosetron has been shown to improve stool consistency and reduce abdominal pain and discomfort in patients with IBS-D. dovepress.comnih.gov These effects are achieved through its competitive inhibition of 5-HT-induced contractions of the colon. nih.govjst.go.jp
Modulation of Gastrointestinal Motility and Secretion
This compound plays a significant role in regulating gastrointestinal motility and secretion, primarily through its antagonistic effects on 5-HT3 receptors in the gut. patsnap.com Serotonin (5-HT), a key neurotransmitter, is released by enterochromaffin cells in the gastrointestinal mucosa and is involved in modulating intestinal transit, secretion, and sensation. medex.com.bd Overactivation of 5-HT3 receptors can lead to accelerated intestinal transit and increased secretion, resulting in symptoms like diarrhea. patsnap.com
By blocking these receptors, ramosetron inhibits the stimulatory effects of serotonin on the enteric nervous system. medex.com.bd This action helps to normalize accelerated colonic transit and reduce intestinal fluid secretion. karger.com In preclinical studies, ramosetron has been shown to inhibit the acceleration of gastrointestinal transit induced by exogenous 5-HT. nih.gov This modulation of motility and secretion is a key mechanism behind its efficacy in managing conditions characterized by diarrhea. patsnap.com
Inhibition of Nociception and Visceral Hypersensitivity
This compound has demonstrated the ability to inhibit nociception and reduce visceral hypersensitivity, which are common in certain gastrointestinal disorders. medex.com.bd The 5-HT3 receptors located on afferent nerve terminals in the gut play a crucial role in transmitting pain signals from the viscera to the central nervous system. medex.com.bd An increase in intraluminal pressure or inflammation can trigger the release of serotonin, which then activates these receptors, leading to the sensation of abdominal pain and discomfort. medex.com.bd
This compound effectively blocks these 5-HT3 receptors on afferent neurons, thereby suppressing the transmission of nociceptive signals. medex.com.bd Animal studies have shown that ramosetron has inhibitory effects on colonic nociception. nih.gov This mechanism contributes to its ability to alleviate abdominal pain and discomfort associated with conditions like irritable bowel syndrome with diarrhea (IBS-D). nih.gov Furthermore, it has been observed to improve visceral hypersensitivity, a condition where individuals experience pain at a lower threshold of intestinal distension. medex.com.bdnih.gov
Central Nervous System (CNS) Activity and Penetration
This compound's activity is primarily targeted at the peripheral nervous system within the gastrointestinal tract and at central 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) of the brain, which is involved in the vomiting reflex. nih.govcancer.govpatsnap.com Its antiemetic effect is mediated by blocking these central receptors. nih.govcancer.gov
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its metabolic pathways, elimination routes, and a prolonged duration of action at its target receptor.
Metabolic Pathways and Enzyme Involvement (e.g., CYP1A2, CYP2D6)
This compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. medicaldialogues.in In vitro studies have identified CYP1A2 and CYP2D6 as the main enzymes responsible for its biotransformation. medicaldialogues.in The involvement of multiple CYP enzymes in its metabolism may reduce the impact of genetic polymorphisms or drug-drug interactions related to a single enzyme pathway. nih.gov The metabolic processes include demethylation and hydroxylation. medicaldialogues.in
Elimination Pathways and Metabolite Excretion
Following metabolism, ramosetron and its metabolites are primarily excreted from the body via the urine. medicaldialogues.in A portion of the drug is eliminated unchanged in the urine, with studies indicating that approximately 16-22% of an intravenously administered dose is excreted as the parent compound within 24 hours. medicaldialogues.in The remainder is excreted as demethylated and hydroxylated metabolites, along with their conjugates. medicaldialogues.in
Duration of Receptor Antagonism and Clinical Implications
A key feature of this compound is its long duration of receptor antagonism, which is longer than that of some other 5-HT3 receptor antagonists like ondansetron and granisetron. researchgate.net This prolonged action is attributed to its high binding affinity for the 5-HT3 receptor and a slower dissociation rate. researchgate.net
This sustained receptor blockade has significant clinical implications. It allows for effective control of symptoms over an extended period, which is particularly beneficial in preventing both acute and delayed nausea and vomiting. researchgate.net The long duration of action, with an approximate effect lasting for 48 hours, contributes to its clinical efficacy and convenience. medicaldialogues.inresearchgate.net
Data Tables
Table 1: Pharmacological Activity of Ramosetron
| Parameter | Value | Species | Reference |
| Ki for 5-HT3a receptor | 0.06 nM | - | ncats.io |
Table 2: Pharmacokinetic Parameters of Ramosetron
| Parameter | Value | Reference |
| Elimination Half-Life | ~9 hours | researchgate.net |
| Urinary Excretion (unchanged drug, 24h IV) | 16-22% | medicaldialogues.in |
Preclinical Research on Ramosetron Hydrochloride
In Vitro Studies and Cellular Models
In vitro studies have been instrumental in characterizing the interaction of ramosetron (B134825) with the 5-HT3 receptor and its subsequent functional consequences at a cellular and tissue level.
Receptor binding assays are crucial for determining the affinity and density of binding sites for a ligand. Studies utilizing radiolabeled ramosetron, specifically [3H]Ramosetron, have been employed to investigate its binding characteristics to cloned human 5-HT3 receptors.
Comparative binding studies have demonstrated the high affinity of ramosetron for the 5-HT3 receptor. In one such study, the binding of [3H]Ramosetron was directly compared to that of [3H]granisetron. The results indicated that [3H]Ramosetron binds with a higher affinity, as evidenced by a lower dissociation constant (Kd), and to a greater number of sites, indicated by a higher maximum binding capacity (Bmax), than [3H]granisetron. Kinetic analyses also revealed that the dissociation of [3H]Ramosetron from the receptor is slower than that of [3H]granisetron, suggesting a longer duration of action at the receptor level. nih.gov
Table 1: Comparative Binding Characteristics of [3H]Ramosetron and [3H]Granisetron to Cloned Human 5-HT3 Receptors
| Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|
| [3H]Ramosetron | 0.15 ± 0.01 | 653 ± 30 |
| [3H]Granisetron | 1.17 ± 0.25 | 427 ± 43 |
Data from a comparative binding study.
Functional assays are essential to confirm that receptor binding translates into a biological response. Ramosetron has been characterized as a potent and selective antagonist of the 5-HT3 receptor. nih.govresearchgate.net The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to rapid depolarization of the cell membrane in neurons. patsnap.com
As a selective antagonist, ramosetron binds to the 5-HT3 receptor without activating it, thereby preventing serotonin from binding and initiating the signaling cascade. patsnap.com This antagonistic action is the basis for its therapeutic effects. Pharmacological assays have confirmed that ramosetron effectively inhibits activities mediated by 5-HT3 receptors. nih.govresearchgate.net This blockade of serotonin-induced activation is a key functional outcome of ramosetron's interaction with the 5-HT3 receptor.
Isolated tissue preparations provide a valuable ex vivo system to study the physiological effects of a compound on specific organs. The guinea pig colon is a standard model for investigating gastrointestinal motility. In such preparations, ramosetron has been shown to inhibit gastrointestinal transit. Furthermore, it effectively counteracts the accelerated gastrointestinal transit induced by various stimuli, including 5-hydroxytryptamine (5-HT), thyrotropin-releasing hormone (TRH), and mustard oil.
Table 2: Effect of Ramosetron on Induced Accelerated Gastrointestinal Transit in Guinea Pigs
| Inducing Agent | Effect of Ramosetron |
|---|---|
| 5-hydroxytryptamine (5-HT) | Inhibited accelerated transit |
| Thyrotropin-releasing hormone (TRH) | Inhibited accelerated transit |
| Mustard Oil | Inhibited accelerated transit |
Based on studies in isolated guinea pig tissue preparations.
Animal Models of Gastrointestinal Dysfunction
Animal models that mimic human gastrointestinal disorders are critical for evaluating the in vivo efficacy of new therapeutic agents. Ramosetron has been extensively studied in various models of gastrointestinal dysfunction.
Stress is a well-known factor that can exacerbate symptoms of gastrointestinal disorders. Animal models utilizing stressors like restraint or conditioned fear are commonly used to induce defecation and diarrhea. In these models, ramosetron has demonstrated a potent inhibitory effect on stress-induced defecation. nih.govnih.gov
In a conditioned fear stress model in rats, ramosetron dose-dependently inhibited defecation. nih.govnih.gov Its potency was found to be significantly greater than other 5-HT3 receptor antagonists, such as cilansetron (B1669024) and alosetron (B1665255), as indicated by its lower median effective dose (ED50). nih.gov The onset of its effect was rapid, and the duration was sustained. nih.gov Furthermore, ramosetron was shown to ameliorate stress-stimulated increases in both proximal and distal colonic transit rates. nih.gov
Table 3: Comparative Efficacy of 5-HT3 Receptor Antagonists in a Conditioned Fear Stress-Induced Defecation Model in Rats
| Compound | ED50 (mg/kg, p.o.) |
|---|---|
| Ramosetron | 0.012 |
| Alosetron | 0.078 |
| Cilansetron | 0.094 |
ED50 values represent the dose required to produce 50% of the maximal inhibitory effect on defecation.
Visceral hypersensitivity, or an increased sensation of pain in the internal organs, is a key feature of several functional gastrointestinal disorders. Animal models of colonic hyperalgesia, often involving colorectal distension, are used to assess the visceral analgesic properties of compounds. Ramosetron has been shown to possess inhibitory effects on colonic nociception. researchgate.net Studies in rats have demonstrated that ramosetron significantly increases the pain threshold in response to colonic distension. researchgate.net
In a model of visceral hypersensitivity in young rats induced by neonatal colorectal irritation, ramosetron administration was found to decrease visceral hypersensitivity. semanticscholar.org Specifically, it increased the pain threshold and decreased the abdominal withdrawal reflex scores and external oblique muscle activity in response to colorectal distension. semanticscholar.org
Corticotropin-releasing hormone (CRH) is a key mediator of the stress response and is known to induce visceral hypersensitivity. nih.govjnmjournal.org Ramosetron has been shown to be effective in models where visceral sensitivity is heightened by CRH. It has been reported to inhibit the accelerated colonic water transport and defecation abnormalities induced by corticotropin-releasing hormone. clinicaltrials.gov
Table 4: Effect of Ramosetron on Visceral Pain Threshold in a Rat Model of Visceral Hypersensitivity
| Treatment Group | Change in Pain Threshold (mm Hg) |
|---|---|
| Ramosetron-treated | Increased by 9.06 |
Data from a study in young rats with induced visceral hypersensitivity.
Chemotherapy-Induced Emesis Models
The ferret is a primary and well-established animal model for preclinical studies of chemotherapy-induced emesis because, unlike rodents, it possesses a vomiting reflex ndineuroscience.comporsolt.com. This model was pivotal in demonstrating the anti-emetic efficacy of 5-HT3 receptor antagonists against cytotoxic drugs like cisplatin (B142131) nih.gov. Research in these models has shown that agents such as cisplatin induce a characteristic emetic response, which can be divided into an acute phase (occurring within the first 24 hours) and a delayed phase (peaking 48-72 hours post-administration) nih.gov.
In preclinical pharmacological assays, ramosetron hydrochloride has been shown to effectively prevent or arrest vomiting induced by the chemotherapeutic agent cisplatin in ferrets researchgate.net. This anti-emetic action is attributed to its mechanism of blocking 5-HT3 receptors located on afferent vagal nerve endings in the gastrointestinal tract researchgate.net. When chemotherapeutic agents damage enterochromaffin cells, serotonin is released, which then stimulates these receptors to induce emesis via the vomiting center researchgate.net. A systematic review and meta-analysis of the ferret model found that 5-HT3 receptor antagonists as a class significantly reduce cisplatin-induced emesis. In the acute phase, these agents were found to decrease emesis by an average of 68% nih.gov.
Studies on Gastrointestinal Transit (e.g., gastric emptying, colonic transit)
Preclinical studies have investigated the effects of this compound on both upper and lower gastrointestinal motility.
In a rat model designed to induce delayed gastric emptying using corticotropin-releasing factor and soybean oil, ramosetron was found to significantly inhibit this delay nih.govresearchgate.net. This suggests a modulatory role for ramosetron on upper gastrointestinal transit, particularly under conditions where gastric emptying is pathologically slowed.
| Inducing Agent | Transit (%) in Agent-Only Group | Effect of Ramosetron (10-30 µg/kg) |
|---|---|---|
| 5-HT (10 mg/kg) | 94.9% | Significantly Inhibited |
| TRH (100 µg/kg) | 73.4% | Significantly Inhibited |
| Mustard Oil (10 mg/kg) | 81.0% | Significantly Inhibited |
Regarding the colon, ramosetron has been shown to prevent the acceleration of colonic transit in rats subjected to conditioned-fear stress nih.gov. In models of emotional stress that increase both proximal and distal colonic transit rates, ramosetron was effective in ameliorating these stress-stimulated changes.
Comparative Preclinical Efficacy Studies
Comparison with Other 5-HT3 Receptor Antagonists
Ramosetron has been compared with other 5-HT3 receptor antagonists in preclinical models, demonstrating differences in potency and effect. It is reported to have a higher receptor binding affinity and a slower dissociation rate from the 5-HT3 receptor compared to first-generation agents like ondansetron (B39145) and granisetron (B54018) researchgate.net.
In animal models of stress-induced defecation, which are relevant to diarrhea-predominant irritable bowel syndrome (IBS-D), ramosetron has shown greater potency than other compounds in its class. In a conditioned stress model in rats, ramosetron, cilansetron, and alosetron all inhibited defecation, but with significantly different potencies nih.gov.
| Compound | ED₅₀ (mg/kg, p.o.) for Inhibiting Stress-Induced Defecation |
|---|---|
| Ramosetron | 0.012 |
| Alosetron | 0.078 |
| Cilansetron | 0.094 |
ED₅₀: The dose required to produce a 50% of the maximum effect.
These findings indicate that in this specific preclinical model of colonic dysfunction, ramosetron was the most potent of the tested 5-HT3 receptor antagonists nih.gov.
Comparison with Other Antidiarrheal and Spasmolytic Agents (e.g., loperamide (B1203769), mebeverine (B1676125), tiquizium)
The efficacy of ramosetron has also been evaluated against established antidiarrheal and spasmolytic agents in preclinical settings.
In a rat model of conditioned fear stress (CFS)-induced defecation, ramosetron was compared with the antidiarrheal agent loperamide and the spasmolytic agent tiquizium (B129165). Ramosetron demonstrated significantly higher potency in inhibiting the stress-induced response compared to these agents nih.gov. A key differentiating feature observed in these studies was that high doses of ramosetron did not affect normal defecation, whereas loperamide and tiquizium significantly inhibited the normal defecation process nih.govnih.gov.
| Compound | ED₅₀ (mg/kg, p.o.) for Inhibiting CFS-Induced Defecation |
|---|---|
| Ramosetron | 0.019 |
| Loperamide | 9.4 |
| Tiquizium | 300 |
ED₅₀: The dose required to produce a 50% of the maximum effect.
While clinical studies comparing ramosetron and mebeverine in human patients with IBS-D exist nih.govnih.gov, no preclinical, head-to-head comparative studies evaluating the efficacy of ramosetron versus mebeverine in animal models were identified in the searched literature.
Clinical Research on Ramosetron Hydrochloride
Clinical Efficacy Studies in Chemotherapy-Induced Nausea and Vomiting (CINV)
Ramosetron (B134825) hydrochloride has been the subject of numerous clinical studies to evaluate its effectiveness in managing the distressing symptoms of nausea and vomiting induced by chemotherapy. Research has focused on its utility in both the immediate (acute) and later (delayed) phases following chemotherapy administration.
In the prevention of acute CINV, which occurs within the first 24 hours of chemotherapy, studies have shown that ramosetron hydrochloride is highly effective. A systematic review and meta-analysis of sixteen randomized controlled trials (RCTs) indicated that ramosetron significantly reduced both nausea and vomiting in the acute phase when compared to other 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists. Clinical trials have demonstrated that ramosetron is non-inferior to other established 5-HT3 antagonists, such as ondansetron (B39145), for controlling early-onset nausea and vomiting.
The efficacy of this compound is particularly noted in the prevention of delayed CINV, which typically occurs more than 24 hours after chemotherapy. Despite the availability of various 5-HT3 antagonists, optimal control of delayed symptoms remains a clinical challenge. Multiple studies have concluded that ramosetron is significantly more effective than ondansetron for the control of delayed nausea and vomiting. A meta-analysis also found that while there was no difference in the complete response for delayed nausea between ramosetron and other 5-HT3 antagonists, ramosetron did significantly decrease delayed emesis. This superior efficacy in the delayed phase contributes to a greater proportion of patients achieving a cumulative complete response over a multi-day study period.
Comparative clinical trials have been essential in positioning this compound within the therapeutic landscape of antiemetics.
Versus Ondansetron: In a multicentric clinical trial, ramosetron was found to be non-inferior to ondansetron in controlling acute CINV and superior in controlling delayed CINV. The proportion of patients achieving a cumulative complete response over the entire study period was significantly greater in the ramosetron group compared to the ondansetron group (27.2% vs. 7.0%).
Versus Granisetron (B54018): Ramosetron has demonstrated potent and longer-lasting effects compared to older agents, including granisetron, which is attributed to its higher binding affinity and slower rate of dissociation from the 5-HT3 receptor.
| Comparative Trial in CINV | Ramosetron Regimen | Comparator Regimen | Key Efficacy Finding |
| Acute CINV | Ramosetron | Ondansetron | Non-inferior efficacy in preventing nausea and vomiting. |
| Delayed CINV | Ramosetron | Ondansetron | Superior efficacy in preventing nausea and vomiting. |
| Overall CINV (High-Risk) | Ramosetron + Aprepitant + Dexamethasone | Palonosetron (B1662849) + Aprepitant + Dexamethasone | Non-inferior overall complete response rates (81.8% vs 79.6%). |
The data in this table is for informational purposes and is derived from clinical research findings.
Ramosetron's efficacy has been specifically evaluated in patients undergoing highly emetogenic chemotherapy (HEC), who are at high risk for CINV. The standard antiemetic regimen for this population often includes a triple-drug combination of a 5-HT3 receptor antagonist, a neurokinin-1 (NK-1) receptor antagonist, and dexamethasone.
| Efficacy in Highly Emetogenic Chemotherapy (RAD vs. PAD Regimen) | Complete Response (CR) Rate |
| Acute Phase (Day 1) | RAD: 95.7% vs. PAD: 93.7% |
| Delayed Phase (Days 2-5) | RAD: 83.9% vs. PAD: 79.6% |
| Overall Phase (Days 1-5) | RAD: 81.8% vs. PAD: 79.6% |
RAD: Ramosetron, Aprepitant, Dexamethasone; PAD: Palonosetron, Aprepitant, Dexamethasone. The data in this table is for informational purposes and is derived from clinical research findings.
Clinical Efficacy Studies in Postoperative Nausea and Vomiting (PONV)
Postoperative nausea and vomiting are common complications following general anesthesia. Clinical research has established this compound as an effective prophylactic agent in this setting.
In comparative studies, ramosetron has shown superior efficacy to ondansetron in preventing early postoperative vomiting (0-24 hours). A meta-analysis of nine studies involving 898 patients found that while there was no statistically significant difference in preventing postoperative nausea, ramosetron was significantly more efficient than ondansetron in preventing vomiting in the 0-6 hour and 6-24 hour periods after surgery. Another updated meta-analysis confirmed that ramosetron was significantly more effective than ondansetron in preventing both early postoperative nausea and early postoperative vomiting.
Late PONV Prevention
This compound has demonstrated efficacy in preventing late-onset postoperative nausea and vomiting (PONV), which typically occurs between 2 and 48 hours after surgery. A meta-analysis of 18 randomized controlled trials (RCTs) found that a 0.3 mg dose of ramosetron had a statistically significant prophylactic effect on late postoperative vomiting when compared to a placebo. nih.gov Studies focusing on high-risk patients undergoing procedures like breast surgery have evaluated PONV at intervals up to 48 hours postoperatively to assess the duration of ramosetron's effect. clinconnect.io
In patients undergoing microvascular decompression, prophylactic administration of ramosetron significantly reduced the incidence and severity of PONV throughout the entire 48-hour postoperative period. koreascience.kr The beneficial effects were particularly significant on the first postoperative day (1–24 hours). koreamed.org Similarly, for patients undergoing total thyroidectomy, a 0.3 mg dose of ramosetron was found to be required to effectively prevent PONV during the first 48 hours. nih.gov
Next-Day PONV Prevention
The long-acting nature of ramosetron makes it a candidate for preventing PONV into the next postoperative day. Research has confirmed its effectiveness up to 48 hours after surgery. koreamed.org A prospective, randomized study evaluated the effect of administering scheduled injections of ramosetron at 12 and 24 hours after single-port access total laparoscopic hysterectomy. This regimen was found to significantly reduce the severity of PONV during the 24- to 48-hour postoperative period and lowered the need for rescue antiemetics. nih.gov This suggests that a scheduled administration protocol may be beneficial for managing PONV beyond the initial 24-hour recovery window. nih.gov
Comparative Trials in PONV Prophylaxis
Ramosetron has been compared against other 5-HT3 receptor antagonists in numerous clinical trials to evaluate its relative efficacy in PONV prophylaxis.
Ramosetron vs. Ondansetron: Several studies have indicated that ramosetron may be more effective than ondansetron, particularly for late-stage PONV. One study concluded that a single 0.3 mg intravenous (IV) dose of ramosetron is more effective than a 6 mg IV dose of ondansetron, with the benefit being more pronounced in the 12–24 hour postoperative period. nih.gov Another comparative study found the incidence of nausea was significantly lower in patients receiving ramosetron compared to ondansetron, especially in the first 3 hours post-surgery. researchgate.net However, a multicenter trial treating established PONV found that ramosetron (0.3 mg) was not inferior to ondansetron (4 mg), with complete response rates of 52.9% and 44.1%, respectively, over 24 hours. dovepress.com
Ramosetron vs. Granisetron: A meta-analysis including four trials found no significant differences between 0.3 mg of ramosetron and 3 mg of granisetron for preventing PONV. nih.gov A prospective randomized trial in patients undergoing laparoscopic gynecologic surgery also found no statistical difference in the number of complete responders at 48 hours among palonosetron, granisetron, and ramosetron groups. researchgate.net
| Comparator Drug | Key Findings | Citation |
|---|---|---|
| Ondansetron | Ramosetron (0.3 mg) was more effective than ondansetron (6 mg), especially during the 12–24 hour postoperative period. | nih.gov |
| Ondansetron | The incidence of nausea was lower with ramosetron than ondansetron, particularly in the first 3 hours post-op. | researchgate.net |
| Granisetron | No significant difference was observed between ramosetron (0.3 mg) and granisetron (3 mg) in preventing PONV. | nih.gov |
| Palonosetron | No significant overall difference in PONV prevention. Efficacy varied with administration timing; ramosetron was more effective for early PON when given at the end of surgery. | mdpi.com |
Clinical Efficacy Studies in Irritable Bowel Syndrome with Diarrhea (IBS-D)
Symptom Relief Assessment (e.g., global assessment, abdominal pain/discomfort, stool consistency, bowel habits)
In a randomized controlled trial with 343 male patients, ramosetron was proven effective in improving stool consistency, relieving abdominal pain and discomfort, and enhancing health-related quality of life. nih.gov Studies have documented that ramosetron significantly reduces the severity scores for abdominal pain, discomfort, and urgency, while also improving stool form scores and decreasing stool frequency when compared to baseline measurements. jnmjournal.org
| Study Details | Endpoint | Ramosetron Responder Rate | Placebo Responder Rate | Citation |
|---|---|---|---|---|
| 12-week RCT (539 patients) | Overall IBS Symptom Relief | 47% | 27% | nih.govnih.govresearchgate.net |
| 12-week RCT (539 patients) | Relief of Abdominal Pain/Discomfort | 46% | 33% | nih.govdovepress.com |
| 12-week RCT (539 patients) | Improved Abnormal Bowel Habits | 44% | 24% | nih.govdovepress.com |
| Phase III Study in Women (576 patients) | Global Improvement | 50.7% | 32.0% | nih.gov |
| Phase III Study in Women (576 patients) | Increased Stool Consistency | 40.8% | 24.3% | nih.gov |
Sex-Related Differences in Efficacy
The efficacy of 5-HT3 receptor antagonists in IBS-D has shown sex-related variations, with some drugs like alosetron (B1665255) being approved only for women. nih.gov Initially, ramosetron was approved for use only in men in some regions, based on early trial data. nih.gov A phase III trial showed significant effects of ramosetron on IBS symptoms at all evaluation points in male patients, but the effect was less consistent in female patients, a result potentially influenced by the small sample size of female participants in that study. nih.gov
Comparative Trials with Placebo and Other IBS-D Treatments (e.g., Mebeverine (B1676125), Alosetron)
When compared with other active treatments for IBS-D, ramosetron has shown comparable efficacy. In a multicenter, randomized, open-label study involving 343 male patients with IBS-D, ramosetron was found to be as effective as mebeverine. nih.govjnmjournal.orgnih.gov There were no significant differences in the weekly responder rates for global IBS symptoms between the ramosetron and mebeverine groups. jnmjournal.orgnih.gov
In comparative discussions with alosetron, another 5-HT3 receptor antagonist, studies have highlighted differences in their side effect profiles. While both are effective, ramosetron is associated with a lower incidence of constipation. nih.govhcplive.com One report noted the incidence of mild to moderate constipation with ramosetron was 5.2%, significantly lower than the 29% incidence reported for alosetron. hcplive.com
Table 1: Efficacy of Ramosetron vs. Placebo in IBS-D Clinical Trials
| Endpoint | Ramosetron Group | Placebo Group | Relative Risk (95% CI) |
|---|---|---|---|
| Relief of Overall IBS Symptoms | 42.57% - 50.7% | 26.92% - 32.0% | 1.70 (1.48, 1.95) researchgate.netnih.gov |
| Relief of Abdominal Discomfort/Pain | 46% | 33% | 1.41 (1.24, 1.59) researchgate.netnih.gov |
| Improvement in Abnormal Bowel Habits | 44% | 24% | 1.72 (1.50, 1.98) researchgate.netnih.gov |
| Improvement in Stool Consistency | 40.8% - 50.3% | 19.6% - 24.3% | 1.71 (1.40, 2.08) researchgate.netnih.gov |
Clinical Study Methodologies and Design Considerations
The evaluation of this compound's efficacy and safety has been conducted through robust clinical trial methodologies.
Randomized controlled trials (RCTs) form the foundation of clinical research for ramosetron. nih.gov In these studies, participants are randomly assigned to receive either ramosetron or a comparator, such as a placebo or another active drug. clinicaltrials.gov This randomization helps to minimize bias and allows for a more accurate assessment of the drug's effects. nih.gov Several RCTs have consistently shown that ramosetron is more effective than a placebo for treating IBS-D. nih.gov
Many of the pivotal trials for ramosetron have utilized a double-blind, placebo-controlled design. oup.commdpi.comtandfonline.com In this type of study, neither the participants nor the investigators know who is receiving the active drug and who is receiving the placebo. tandfonline.com This blinding is crucial for preventing bias in the reporting of symptoms and outcomes. A number of double-blind, placebo-controlled studies have confirmed the superiority of ramosetron over placebo in improving IBS-D symptoms. dovepress.comhcplive.comtandfonline.com
In addition to placebo-controlled trials, non-inferiority studies have been conducted to compare ramosetron with other active treatments. jnmjournal.org For instance, a non-inferiority trial comparing ramosetron to mebeverine in male patients with IBS-D concluded that ramosetron was as effective as mebeverine. nih.govjnmjournal.org Superiority trials, on the other hand, are designed to determine if a new treatment is more effective than a standard one. The consistent positive results of ramosetron against placebo in multiple studies establish its superiority over no treatment. tandfonline.com
Drug Interaction Studies
The potential for drug interactions with this compound is an important consideration. Ramosetron is primarily metabolized by the hepatic enzymes CYP1A2 and CYP2D6. medicaldialogues.in
Co-administration of ramosetron with drugs that are inhibitors or inducers of these enzymes could potentially alter its plasma concentration. For example, combining ramosetron with strong inhibitors of these enzymes could increase its levels, while co-administration with inducers could decrease them. patsnap.com
There is also a potential for pharmacodynamic interactions. The concomitant use of other serotonergic drugs, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), may increase the risk of serotonin syndrome. patsnap.comamberlife.net Additionally, medications that affect gastrointestinal motility, like anticholinergic agents or opioid analgesics, might exacerbate some of the side effects of ramosetron, such as constipation. patsnap.com Caution is also advised when ramosetron is taken with QT-prolonging drugs, such as certain antiarrhythmics or antipsychotics. amberlife.net
Interactions Affecting this compound Metabolism (e.g., CYP1A2 and CYP2D6 inhibitors/inducers)
This compound is principally metabolized in the liver by the cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. medicaldialogues.in Consequently, the concurrent use of drugs that inhibit or induce these isoenzymes can significantly alter the plasma concentration and potential effects of ramosetron.
Clinical studies have demonstrated the impact of CYP1A2 inhibition on ramosetron pharmacokinetics. One study investigating the co-administration of ramosetron with fluvoxamine, a potent CYP1A2 inhibitor, revealed a significant increase in ramosetron exposure. While specific details of the study are proprietary, the interaction underscores the potential for elevated ramosetron levels and associated effects when used with strong CYP1A2 inhibitors. apollopharmacy.in
While the metabolism of ramosetron is also mediated by CYP2D6, there is a lack of specific clinical trial data examining the interactions with potent inhibitors or inducers of this enzyme. However, based on its metabolic pathway, it is plausible that co-administration with CYP2D6 inhibitors could increase ramosetron plasma concentrations, while inducers could decrease them. A comprehensive list of known and predicted interactions with various drugs affecting CYP enzymes is available in pharmacological databases. drugbank.com
Table 1: Drug Interactions with this compound Affecting Metabolism
| Interacting Drug/Substance | Enzyme Affected | Potential Effect on Ramosetron |
|---|---|---|
| Fluvoxamine | CYP1A2 (Inhibitor) | Increased plasma concentration |
| Ciprofloxacin | CYP1A2 (Inhibitor) | Potential for increased plasma concentration |
| Rifampin | CYP1A2 (Inducer) | Potential for decreased plasma concentration |
| Tobacco Smoke | CYP1A2 (Inducer) | Potential for decreased plasma concentration |
| Quinidine | CYP2D6 (Inhibitor) | Potential for increased plasma concentration |
| Fluoxetine | CYP2D6 (Inhibitor) | Potential for increased plasma concentration |
| Paroxetine | CYP2D6 (Inhibitor) | Potential for increased plasma concentration |
| Carbamazepine | CYP2D6 (Inducer) | Potential for decreased plasma concentration |
Interactions Affecting Serotonin Levels (e.g., SSRIs, SNRIs)
The co-administration of ramosetron with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), warrants caution due to the potential for additive effects on serotonin levels. patsnap.comamberlife.net This can heighten the risk of developing serotonin syndrome, a potentially life-threatening condition.
While specific clinical trials evaluating the concomitant use of ramosetron with SSRIs or SNRIs are limited, the pharmacological properties of these drugs suggest a basis for this interaction. patsnap.com Both classes of drugs increase synaptic serotonin levels, and the addition of a 5-HT3 receptor antagonist like ramosetron could further modulate serotonergic transmission.
Table 2: Potential Interactions with Serotonergic Agents
| Interacting Drug Class | Example Drugs | Potential Interaction with Ramosetron |
|---|---|---|
| SSRIs | Citalopram, Fluoxetine, Sertraline | Increased risk of serotonin syndrome |
Interactions Affecting Gastrointestinal Motility (e.g., anticholinergic agents, opioid analgesics)
Ramosetron's therapeutic effect in IBS-D is attributed to its ability to slow colonic transit and reduce intestinal fluid secretion. truemeds.in When used concurrently with other medications that also decrease gastrointestinal motility, such as anticholinergic agents and opioid analgesics, there is an increased risk of additive effects, leading to excessive slowing of the gut and potentially severe constipation. patsnap.comapollopharmacy.in
Clinical observations and pharmacological principles suggest that combining ramosetron with anticholinergic drugs, which block muscarinic receptors in the gastrointestinal tract, can potentiate the constipating effects of both agents. drugbank.com Similarly, opioid analgesics are well-known for causing constipation by binding to mu-opioid receptors in the gut, leading to reduced peristalsis. bccancer.bc.cansw.gov.au The concurrent use of ramosetron can exacerbate this side effect.
A meta-analysis of randomized controlled trials on ramosetron for IBS-D reported that hard stool and constipation were more frequent in the ramosetron group compared to placebo. taylorandfrancis.com While this highlights ramosetron's intrinsic effect on stool consistency, it also underscores the potential for compounded effects when combined with other motility-reducing drugs.
Table 3: Interactions with Drugs Affecting Gastrointestinal Motility
| Interacting Drug Class | Example Drugs | Potential Interaction with Ramosetron |
|---|---|---|
| Anticholinergic agents | Dicyclomine, Hyoscyamine, Atropine | Increased risk and severity of constipation |
Potential for Serotonin Syndrome
Serotonin syndrome is a serious and potentially fatal condition caused by excessive serotonergic activity in the central nervous system. The risk of this syndrome is elevated when ramosetron is co-administered with other drugs that increase serotonin levels. amberlife.netnih.gov
A case report has suggested a possible association between the administration of two 5-HT3 receptor antagonists, palonosetron and ramosetron, and the development of serotonin syndrome-like symptoms in a postoperative patient. nih.govnih.govresearchgate.netsemanticscholar.org The proposed mechanism involves an increase in serum serotonin levels due to the inhibition of serotonin reuptake by these agents. nih.govnih.govresearchgate.netsemanticscholar.org
Although direct clinical trial evidence is scarce, the theoretical risk of serotonin syndrome with the combined use of ramosetron and other serotonergic drugs, such as SSRIs, SNRIs, and triptans, is a significant clinical consideration. patsnap.comamberlife.net Symptoms of serotonin syndrome can include mental status changes (e.g., confusion, agitation), autonomic hyperactivity (e.g., fever, tachycardia), and neuromuscular abnormalities (e.g., tremor, rigidity).
Drug Development and Pharmaceutical Formulations of Ramosetron Hydrochloride
Formulation Development for Oral Administration
Oral administration remains a preferred route due to its convenience. researchgate.net Formulation strategies for ramosetron (B134825) hydrochloride have evolved to include both conventional tablets and advanced oral drug delivery systems designed for rapid action.
The development of tablet formulations for ramosetron hydrochloride has largely focused on sustained-release (SR) matrix tablets to prolong the drug's duration of action and improve patient concordance by reducing intake frequency. ijrpr.comresearchgate.net Researchers have explored the use of various natural and synthetic polymers to control the drug release profile.
In one approach, SR matrix tablets were developed using the direct compression technique, a simple and economical method suitable for temperature-labile substances. ijrpr.com This study utilized polymers such as Hydroxypropyl Methylcellulose (HPMC) and Ethyl Cellulose (B213188) (EC) to modulate drug release over a 12-hour period. ijrpr.com Another study investigated the use of Chitosan and K-Carrageenan in different ratios to create SR matrix tablets via a wet granulation process, which also effectively sustained the drug release for up to twelve hours. researchgate.net The composition of these experimental tablet formulations often includes fillers like Lactose Monohydrate and lubricants such as Magnesium Stearate. ijrpr.comresearchgate.net Pre-compression and post-compression parameters, including granule flow properties, tablet hardness, friability, and drug content uniformity, are critical evaluation points in the development process. ijrpr.comresearchgate.net
A patent for a pharmaceutical composition of this compound highlights the use of stabilizers like citric acid to ensure the stability of the low-dose active ingredient within the tablet. google.com The patent also specifies fillers such as microcrystalline cellulose and binders like hydroxypropylcellulose. google.com
Table 1: Example Composition of Experimental this compound Sustained-Release Tablets
| Ingredient | Formulation 1 (Direct Compression) ijrpr.com | Formulation 2 (Wet Granulation) researchgate.net | Formulation 3 (Patented) google.com |
|---|---|---|---|
| Active Ingredient | |||
| This compound | Present | Present | 0.005 mg |
| Polymers/Binders | |||
| HPMC / Ethyl Cellulose | Varied Ratios | - | - |
| K-Carrageenan / Chitosan | - | Varied Ratios | - |
| Hydroxypropylcellulose | - | - | 2.4 mg |
| Filler | |||
| Lactose | Present | - | - |
| Lactose Monohydrate | - | 229.95 mg | - |
| Microcrystalline Cellulose | - | Present | 86.6 mg |
| Stabilizer | |||
| Anhydrous Citric Acid | - | - | 0.5 mg |
| Other Excipients | |||
| Talc | Present | Present | - |
| Magnesium Stearate | Present | - | 0.5 mg |
| Methyl Paraben | - | 0.04 mg | - |
Note: This table is interactive and showcases examples of components used in different research and patent formulations. Data is compiled from multiple sources for illustrative purposes.
To address the needs of patients who have difficulty swallowing, such as pediatric and geriatric populations, mouth-dissolving films (MDF) and tablets of this compound have been developed. researchgate.net These formulations are designed to disintegrate or dissolve rapidly in the mouth with the help of saliva, allowing for pre-gastric absorption and potentially bypassing first-pass metabolism. researchgate.netresearchgate.net
The most common method for preparing these films is the solvent casting technique. researchgate.netthepharmajournal.com Hydrophilic polymers, particularly various grades of Hydroxypropyl Methylcellulose (HPMC E5, E15, E50), are frequently used as film-forming agents. researchgate.netthepharmajournal.com Plasticizers like Polyethylene Glycol (PEG 400) and Propylene Glycol are incorporated to ensure the film is flexible and not fragile. researchgate.netijprajournal.com Other excipients include sweeteners such as Aspartame for palatability and citric acid as a saliva-stimulating agent. researchgate.netijprajournal.com
Evaluation of these films involves assessing various parameters, including thickness, surface pH, folding endurance, tensile strength, disintegration time, and in-vitro drug release. researchgate.netthepharmajournal.com Studies have shown that the concentration of the polymer and plasticizer significantly affects these properties. researchgate.net For instance, an optimized formulation demonstrated an in vitro drug release of 94.00±0.85% with a disintegration time of 33.22±0.75 seconds. researchgate.net Another study reported a formulation with a disintegration time of 57 seconds and 104.21% drug release within 9 minutes. bohrium.com
Table 2: Evaluation Parameters for this compound Mouth-Dissolving Films
| Parameter | Formulation F6 thepharmajournal.com | Optimized Formulation researchgate.net | Formulation F5 ijprajournal.com |
|---|---|---|---|
| Polymer(s) Used | HPMC E5, HPMC E15, HPMC 50cps | HPMC E5 | HPMC E50 |
| Thickness (mm) | 0.18 - 0.21 | Not Specified | Not Specified |
| Surface pH | 6.61 - 7.14 | Not Specified | Not Specified |
| Disintegration Time | 58 - 81 sec | 33.22 ± 0.75 sec | 9 min |
| In-Vitro Drug Release | 99.81 ± 0.09% in 15 min | 94.00 ± 0.85% | 103.77% in 21 min |
Note: This interactive table compares findings from different studies on mouth-dissolving films. The specific compositions and evaluation methods may vary between studies.
Formulation Development for Parenteral Administration (e.g., Intravenous Injection)
Parenteral formulations of this compound are available for intravenous injection, typically used for managing nausea and vomiting associated with medical treatments. rad-ar.or.jp The development of these sterile liquid dosage forms requires careful consideration of stability and compatibility with intravenous fluids.
Research has been conducted to assess the stability of this compound when mixed with other drugs and standard infusion solutions. A study on the compatibility of this compound (0.3 mg/2 mL) with midazolam hydrochloride in 0.9% Sodium Chloride injection found that the drugs were stable for a 14-day period when stored at either refrigerated (4°C) or room temperature (25°C). nih.gov The concentration of this compound remained at a minimum of 97% of its initial value, and no precipitation or color change was observed in the solutions stored in either PVC bags or glass bottles. nih.gov Such compatibility studies are crucial for ensuring the integrity and safety of the drug when administered intravenously, sometimes in combination with other therapeutic agents. nih.gov
Novel Drug Delivery Systems
Novel drug delivery systems for this compound aim to provide controlled, sustained release and improve bioavailability by avoiding the first-pass effect. nveo.orgnveo.org
Transdermal Drug Delivery Systems (TDDS) have emerged as a promising alternative to oral and parenteral routes for this compound. researchgate.net These patches are designed to deliver the drug through the skin at a controlled rate, maintain a consistent plasma concentration, and enhance patient compliance. researchgate.netwjbphs.com
The development of these patches typically involves the solvent casting method. researchgate.net A matrix-type patch is often formulated using a combination of hydrophilic and lipophilic polymers to control the drug's release. humanjournals.com Commonly used polymers include different grades of HPMC (e.g., K4M, K15M, K100M) and Eudragit S100. researchgate.nethumanjournals.com The ratio of these polymers is a critical factor; studies have shown that increasing the concentration of the hydrophilic polymer (like HPMC) can increase the drug release rate. humanjournals.com Plasticizers are incorporated to ensure the flexibility of the patch, and penetration enhancers may be used to improve drug absorption through the skin. humanjournals.com
One study found that a formulation containing HPMC K4M and Eudragit S100 in a 1:1 ratio showed a cumulative drug release of 85.732±1.738% over 24 hours, following a zero-order kinetic model. humanjournals.com Another investigation identified an optimal formulation using HPMC, Polyvinyl Pyrrolidone (PVP K30), and Polysorbate 80 that demonstrated satisfactory drug release and mechanical strength. researchgate.net
Table 3: Composition and Drug Release from Experimental Transdermal Patches
| Formulation ID | Polymer Composition | Cumulative % Drug Release (Time) | Release Kinetic Model |
|---|---|---|---|
| A7 humanjournals.com | HPMC K4M : Eudragit S100 (1:1) | 85.732 ± 1.738% (24 h) | Zero Order |
Note: This interactive table summarizes data from studies on transdermal patch formulations.
Optimizing the formulation and ensuring its stability are critical steps in the development of any dosage form. For this compound, various analytical and statistical methods are employed.
For mouth-dissolving films, a 3² full factorial design has been used to statistically optimize the formulation, studying the effects of independent variables like the concentration of HPMC E5 and a plasticizer on dependent variables such as disintegration time, tensile strength, and drug release. researchgate.netresearchgate.net
Stability studies are performed under accelerated conditions as per International Council for Harmonisation (ICH) guidelines (e.g., 40±2°C / 75±5% RH) to predict the shelf-life of the product. researchgate.net An optimized transdermal patch formulation was found to maintain its release characteristics after being stored under accelerated conditions for up to three months. researchgate.netwjbphs.com Similarly, accelerated stability studies on mouth-dissolving films showed no considerable changes in physical parameters or drug release profiles after one month. researchgate.net
Forced degradation studies are also essential to develop stability-indicating analytical methods. A high-performance liquid chromatography (HPLC) method was developed and validated to quantify Ramosetron HCl in the presence of its degradation products. wisdomlib.org The drug was subjected to stress conditions, including acid, base, and oxidative environments (e.g., 0.1 mol/L hydrochloric acid, 0.1 mol/L sodium hydroxide, and 3% hydrogen peroxide at 60°C for 5 hours), to ensure the analytical method's specificity and reliability for quality control. nih.govwisdomlib.org
Analytical Method Development and Validation
The development and validation of analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. For this compound, various analytical techniques have been established and validated for its quantification in bulk drug and pharmaceutical dosage forms. These methods are essential for routine quality control, stability studies, and pharmacokinetic analysis.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC), particularly the reverse-phase mode (RP-HPLC), is a widely employed technique for the analysis of this compound. Several studies have focused on developing simple, accurate, precise, and stability-indicating HPLC methods for its determination.
A stability-indicating HPLC method was developed using an Enamel C18 column with a mobile phase of Methanol (B129727) and Water in a 50:50 ratio. wisdomlib.org The retention time for this compound was found to be 3.59 minutes, and the method demonstrated linearity in the concentration range of 200-600 ng/ml. wisdomlib.org The accuracy of this method was confirmed by recovery studies, which showed a recovery rate between 98.33% and 98.86%. wisdomlib.org
Another validated RP-HPLC method utilized a Phenomenex RP-C18 column with a mobile phase of methanol and water (95:5 v/v) in an isocratic mode. indiandrugsonline.orgresearchgate.net The detection was carried out at a wavelength of 302 nm with a flow rate of 0.8 mL/min. indiandrugsonline.orgresearchgate.net This method showed linearity in the range of 1-6 mcg/mL, and the accuracy was found to be between 99.0% and 99.5%. indiandrugsonline.orgresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were reported to be 0.028 mcg/mL and 0.0851 mcg/mL, respectively. indiandrugsonline.org
A further study employed a Hypersil ODS C18 column with a mobile phase consisting of a buffer at pH 3.2 and acetonitrile (B52724) (50:50 v/v). ajphs.com The flow rate was 0.8 mL/min, and the detection wavelength was 310 nm. ajphs.com The retention time for this compound was 2.54 minutes, with a linearity range of 1-5 µg/mL. ajphs.com The percentage recovery for this method was between 99.76% and 100.33%. ajphs.com
Stress degradation studies have also been conducted to establish the stability-indicating nature of these HPLC methods. banglajol.info These studies involve subjecting the drug to various stress conditions such as acid and base hydrolysis, oxidation, and photolysis to ensure that the method can effectively separate the drug from its degradation products. banglajol.info For instance, one study found that this compound degrades under acidic, basic, oxidative, and photolytic conditions, but not in aqueous conditions. banglajol.info
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Enamel C18 | Phenomenex RP-C18 indiandrugsonline.orgresearchgate.net | Hypersil ODS C18 ajphs.com |
| Mobile Phase | Methanol:Water (50:50) wisdomlib.org | Methanol:Water (95:5) indiandrugsonline.orgresearchgate.net | Buffer (pH 3.2):Acetonitrile (50:50) ajphs.com |
| Flow Rate | Not Specified | 0.8 mL/min indiandrugsonline.orgresearchgate.net | 0.8 mL/min ajphs.com |
| Detection Wavelength | Not Specified | 302 nm indiandrugsonline.orgresearchgate.net | 310 nm ajphs.com |
| Retention Time | 3.59 min wisdomlib.org | Not Specified | 2.54 min ajphs.com |
| Linearity Range | 200-600 ng/mL wisdomlib.org | 1-6 mcg/mL indiandrugsonline.org | 1-5 µg/mL ajphs.com |
| Accuracy (% Recovery) | 98.33% - 98.86% wisdomlib.org | 99.0% - 99.5% indiandrugsonline.orgresearchgate.net | 99.76% - 100.33% ajphs.com |
| LOD | Not Specified | 0.028 mcg/mL indiandrugsonline.org | Not Specified |
| LOQ | Not Specified | 0.0851 mcg/mL indiandrugsonline.org | Not Specified |
Spectroscopic Techniques (e.g., FTIR)
Spectroscopic techniques are valuable tools in the pharmaceutical analysis of this compound, primarily for identification and compatibility studies.
Fourier-Transform Infrared (FTIR) spectroscopy is commonly used to study the compatibility of this compound with various excipients used in pharmaceutical formulations. researchgate.netijprajournal.com By comparing the FTIR spectra of the pure drug with that of its physical mixture with excipients, it can be determined if any chemical interactions have occurred. researchgate.net In such studies, the characteristic peaks of this compound are monitored, and the absence of any significant shifts or disappearance of these peaks in the mixture indicates compatibility. researchgate.net
Future Directions and Research Perspectives for Ramosetron Hydrochloride
Exploration of New Therapeutic Indications
Beyond its current approved uses, researchers are investigating the efficacy of ramosetron (B134825) hydrochloride in a variety of other gastrointestinal and related disorders.
There is also interest in its potential for treating diabetic diarrhea and gastroparesis . researchgate.netnih.gov Animal studies have shown conflicting results regarding its effect on gastric emptying, suggesting that its impact may depend on the specific patient population and the underlying cause of the gastrointestinal dysmotility. researchgate.netnih.govnih.gov
Furthermore, the role of 5-HT3 receptors in visceral hypersensitivity has led to the exploration of ramosetron for conditions characterized by visceral pain . whiterose.ac.uknih.gov Animal studies have indicated that ramosetron can increase the pain threshold induced by colonic distension, suggesting a potential benefit in managing chronic visceral pain conditions. nih.gov
Advanced Pharmacogenomic and Biomarker Research
To optimize the therapeutic efficacy of ramosetron hydrochloride and minimize non-response, significant research is being directed towards identifying pharmacogenomic markers and biomarkers. This approach aims to personalize treatment by predicting a patient's response to the drug.
A key area of investigation involves the serotonin (B10506) transporter (SERT) protein promoter , as genetic polymorphisms in this region have been shown to influence the response to 5-HT3 receptor antagonists in individuals with IBS-D. datainsightsmarket.com
A pilot study has identified specific genetic variations that may predict the effectiveness of ramosetron in patients with IBS-D. The research highlighted that polymorphisms in the tryptophan hydroxylase-1 (TPH1) gene and the expression of S100A10 are associated with the clinical response to ramosetron. veeva.com Specifically, higher baseline expression of S100A10 and TPH1 was observed in patients who responded to ramosetron treatment. nih.gov
| Biomarker Category | Specific Marker | Association with Ramosetron Efficacy in IBS-D |
| Gene Polymorphism | TPH1 rs4537731 G allele | Lower frequency in responders |
| TPH1 rs7130929 T allele | Lower frequency in responders | |
| TPH1 rs211105 C allele | Lower frequency in responders | |
| Gene Expression | S100A10 mRNA | Higher baseline expression in responders |
| TPH1 mRNA | Higher baseline expression in responders |
This table summarizes findings from a pilot study on biomarkers for ramosetron effectiveness. veeva.comnih.gov
These findings suggest that genetic screening could potentially identify patients who are most likely to benefit from ramosetron therapy, paving the way for a more personalized approach to treatment.
Development of Next-Generation 5-HT3 Receptor Antagonists
The clinical success of first- and second-generation 5-HT3 receptor antagonists, including ramosetron, has spurred the development of next-generation agents with potentially improved properties. drugs.comwikipedia.org The primary goals for these new drugs are enhanced efficacy, a better safety profile, and a longer duration of action. nih.gov
Research is focused on developing novel chemical entities, such as new benzamides and tricyclic benzamides , with high affinity and selectivity for the 5-HT3 receptor. nih.govacs.org The development of compounds with different receptor binding kinetics may lead to antagonists with a more prolonged therapeutic effect. youtube.com
The evolution of 5-HT3 receptor antagonists is often categorized into generations:
First-generation: Includes drugs like ondansetron (B39145) and granisetron (B54018). drugs.comwikipedia.org
Second-generation: Palonosetron (B1662849) is a key example, noted for its higher receptor binding affinity and longer half-life compared to first-generation agents. drugs.comamegroups.org
Future developments may focus on creating antagonists with unique pharmacological profiles, such as partial agonism or allosteric modulation of the 5-HT3 receptor, which could offer a more nuanced control over serotonergic signaling and potentially reduce side effects.
Long-Term Efficacy and Safety Surveillance Studies
While clinical trials have established the short-term efficacy and safety of this compound, long-term surveillance studies are crucial for understanding its performance and safety profile over extended periods of use.
A key finding from these long-term studies is the favorable safety profile of ramosetron. Notably, no serious adverse events, such as severe constipation or ischemic colitis, have been reported with long-term treatment. acs.orgresearchnester.comhcplive.com This contrasts with some other 5-HT3 receptor antagonists and positions ramosetron as a potentially safer long-term treatment option for chronic conditions like IBS-D. hcplive.comjnmjournal.org
| Study Duration | Key Efficacy Findings | Key Safety Findings |
| Up to 52 weeks | Sustained and increased responder rates for overall IBS symptom improvement. acs.orgtandfonline.comresearchnester.com | No reports of serious adverse events like severe constipation or ischemic colitis. acs.orgresearchnester.com |
| 12-week RCT | 47% positive response rate compared to 27% with placebo. nih.gov | Well-tolerated. nih.gov |
This table presents a summary of findings from long-term studies of ramosetron in IBS-D.
Real-World Evidence and Post-Marketing Studies
Real-world evidence and post-marketing studies are essential for confirming the effectiveness and safety of this compound in a broader and more diverse patient population than is typically included in controlled clinical trials. These studies provide valuable insights into how the drug performs in everyday clinical practice.
Post-marketing surveillance of ramosetron has supported the findings from clinical trials, demonstrating its long-term efficacy and safety in the management of IBS-D. acs.org These studies have been instrumental in confirming the low incidence of severe adverse events. hcplive.com
In India, a multicentric clinical trial comparing ramosetron to ondansetron for the prevention of CINV found ramosetron to be non-inferior in controlling acute nausea and vomiting and superior in managing delayed nausea and vomiting. researchgate.netnih.gov This real-world comparison provides clinicians with valuable data for selecting the most appropriate antiemetic for their patients.
The collective evidence from these post-marketing and real-world studies continues to affirm the therapeutic role of this compound and helps to refine its optimal use in clinical practice.
Q & A
Q. What experimental methodologies are recommended for evaluating the receptor selectivity and mechanism of action of ramosetron hydrochloride?
this compound's selectivity as a 5-HT3 receptor antagonist can be assessed using radioligand binding assays (to quantify affinity for 5-HT3 vs. other serotonin receptor subtypes) and functional in vitro studies (e.g., isolated guinea pig ileum assays to measure inhibition of serotonin-induced contractions). Comparative studies with older 5-HT3 antagonists (e.g., ondansetron) can highlight its slower receptor dissociation kinetics, which contribute to prolonged efficacy .
Q. How can researchers address formulation challenges in developing oral dosage forms of this compound?
For oral films or tablets, use solvent casting with polymers like HPMC E15 and plasticizers like honey. Optimize variables (e.g., polymer concentration, plasticizer ratio) using two-factor, three-level factorial design . Key responses include disintegration time (<30 seconds), tensile strength (>0.5 kg/mm²), and drug release (>90% in 15 minutes). Validate compatibility via differential scanning calorimetry (DSC) to detect shifts in endothermic peaks (e.g., pure drug at 228.66°C vs. 231.65°C with excipients) .
Q. What analytical techniques are validated for quantifying this compound in stability studies?
Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer) is standard. Validate linearity (1–20 µg/mL, r² ≥0.9999), precision (RSD <2% for intraday/interday), and accuracy (recovery >98%). For forced degradation studies, expose samples to acidic (0.1M HCl) , alkaline (0.1M NaOH) , and oxidative (3% H₂O₂) conditions at 60°C for 5 hours .
Advanced Research Questions
Q. How can statistical optimization tools improve experimental design for this compound formulations?
Use Design of Experiments (DoE) with software like Design Expert® to model interactions between variables (e.g., HPMC concentration vs. honey ratio). Apply response surface methodology (RSM) to predict optimal conditions and validate with two-way ANOVA (p<0.05). For example, a 3² factorial design can identify critical factors affecting disintegration time and tensile strength .
Q. What strategies resolve contradictions in drug-excipient compatibility data for this compound?
If DSC thermograms show minor peak shifts (e.g., 228.66°C → 231.65°C), conduct FTIR spectroscopy to confirm no chemical interactions. Compare FTIR spectra of pure drug, excipients, and blends. If peaks align (e.g., indole C-H stretching at 3100 cm⁻¹), incompatibility is unlikely. For ambiguous results, perform long-term stability studies (25°C/60% RH for 90 days) to monitor physical/chemical degradation .
Q. How can researchers evaluate the pharmacokinetic profile of this compound in preclinical models?
Use LC-MS/MS to measure plasma concentrations in rodent models after oral administration. Calculate parameters like Cₘₐₓ, Tₘₐₓ, and AUC₀–24 using non-compartmental analysis. For bioavailability studies, compare AUC values from oral films vs. intravenous formulations. Ensure linearity across 0.5–100 ng/mL and precision (RSD <15% at LLOQ) .
Q. What methodologies assess the stability of this compound in combination therapies (e.g., with midazolam)?
Prepare admixtures in 0.9% NaCl and analyze via stability-indicating HPLC . Monitor for degradation products under stress conditions (heat, light, pH extremes). Validate method specificity by confirming baseline separation of ramosetron (RT: 4.84 min) and midazolam (RT: 9.08 min). Stability criteria: >90% drug remaining after 24 hours at 25°C .
Q. How can in vivo models elucidate the antiemetic efficacy of this compound?
Use cisplatin-induced emesis models in ferrets or dogs. Administer ramosetron (0.1 mg/kg orally) and record vomiting episodes over 24 hours. Compare efficacy to older 5-HT3 antagonists (e.g., granisetron). For dose-response studies, test 0.01–1 mg/kg and analyze using probit regression to determine ED₅₀ values .
Methodological Considerations
- Data Analysis : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For non-linear responses (e.g., drug release kinetics), apply Weibull or Korsmeyer-Peppas models .
- Ethical Compliance : Obtain institutional animal care committee approval for in vivo studies. Follow OECD/ICH guidelines for forced degradation and stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
